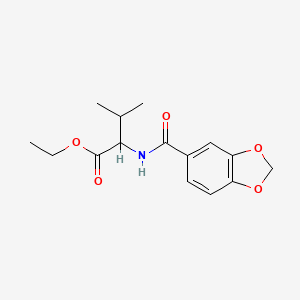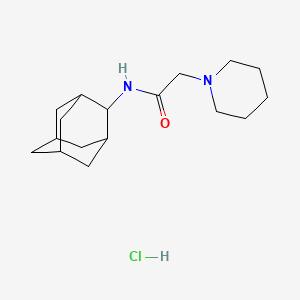![molecular formula C18H23N3O3S B4063663 4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B4063663.png)
4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide
Vue d'ensemble
Description
4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.14601278 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Research on compounds structurally related to "4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide" has led to the synthesis of new zinc phthalocyanine derivatives. These compounds have shown potential for photodynamic therapy applications due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
A variety of thiazole and thiadiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These studies have focused on creating compounds with potential use against bacterial and fungal pathogens. The structural modification of these molecules aims to enhance their efficacy and specificity towards target microorganisms, demonstrating their applicability in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Anticancer Evaluation
Compounds related to "this compound" have been designed and synthesized for the purpose of evaluating their anticancer activity. A series of derivatives have been tested against various human cancer cell lines, demonstrating moderate to good activity. This suggests the potential of these compounds in the development of new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).
Chemosensor Design
Research has also explored the use of thiadiazole derivatives in the design of novel chemosensors for the selective and sensitive detection of metal ions, such as Al3+. These studies involve the synthesis of phenyl thiadiazole-based Schiff base receptors, demonstrating their effectiveness in colorimetric and fluorometric detection. Such sensors are valuable for environmental monitoring, chemical analysis, and the development of diagnostic tools (Manna, Chowdhury, & Patra, 2020).
Propriétés
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-5-24-16-8-6-14(10-12(16)2)15(22)7-9-18(23)21(4)11-17-13(3)19-20-25-17/h6,8,10H,5,7,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAUQUMPSFSUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CCC(=O)N(C)CC2=C(N=NS2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,4-DICHLOROPHENOXY)METHYL]-N-[(PYRIDIN-3-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B4063582.png)
![methyl 4-({[(4-methyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4063589.png)
![methyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4063594.png)
![N-{4-[(4-{4-nitro-3-[(tetrahydro-2-furanylmethyl)amino]phenyl}-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B4063595.png)
![1-[1-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B4063600.png)
![2-[4-(Benzyloxy)phenyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-2-carbonitrile](/img/structure/B4063608.png)

![4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine](/img/structure/B4063631.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
![{4-[(2-Bromophenoxy)methyl]phenyl}(2-methylpiperidin-1-yl)methanone](/img/structure/B4063647.png)


![1-ethyl-3-[(2-hydroxyethyl)amino]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B4063675.png)
![2-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4063699.png)
